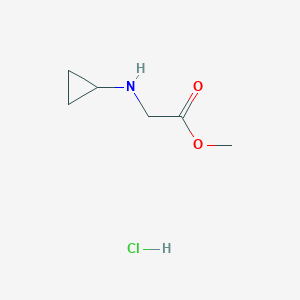

Methyl 2-(cyclopropylamino)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-(cyclopropylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-7-5-2-3-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJWZPHBWGMRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of Methyl 2-(cyclopropylamino)acetate hydrochloride

Topic: Chemical Properties of Methyl 2-(cyclopropylamino)acetate hydrochloride Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Building Block for Peptidomimetics and Heterocyclic Synthesis[1]

Executive Summary

Methyl 2-(cyclopropylamino)acetate hydrochloride (CAS: 182291-97-0) is a specialized secondary amine building block used extensively in medicinal chemistry. It serves as a critical intermediate for introducing the cyclopropylamine moiety —a structural motif prized for its ability to improve metabolic stability, increase potency through conformational restriction, and modulate lipophilicity (logD) without adding significant molecular weight.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles (specifically the risk of diketopiperazine formation), and its application in the synthesis of bioactive heterocycles.

Chemical Identity & Physicochemical Characterization[2][3][4]

The compound is the hydrochloride salt of the N-cyclopropyl derivative of glycine methyl ester. It is distinct from its isomer, methyl 2-amino-2-cyclopropylacetate (an

Table 1: Physicochemical Properties

| Property | Data | Notes |

| IUPAC Name | Methyl 2-(cyclopropylamino)acetate hydrochloride | |

| CAS Number | 182291-97-0 | Distinct from free base (CAS N/A) |

| Molecular Formula | ||

| Molecular Weight | 165.62 g/mol | 129.16 (free base) + 36.46 (HCl) |

| Structure | Secondary amine salt | |

| Physical State | White to off-white crystalline solid | Hygroscopic; store desiccant |

| Solubility | High: Water, Methanol, DMSOLow: DCM, Hexanes, Ethyl Acetate | Typical of amine HCl salts |

| pKa (Calculated) | ~8.2 (Conjugate acid) | Lower than dialkylamines due to ester EWG |

| Storage | -20°C or 2-8°C; Inert atmosphere | Prevent hydrolysis and cyclization |

Synthesis & Production Methodologies

The synthesis of Methyl 2-(cyclopropylamino)acetate hydrochloride generally proceeds via nucleophilic substitution (N-alkylation) or reductive amination . The hydrochloride salt formation is the critical final step to arrest the molecule in a stable state, preventing self-cyclization.

Protocol A: Direct N-Alkylation (Standard Laboratory Scale)

This method utilizes the high nucleophilicity of cyclopropylamine reacting with an

-

Reagents: Cyclopropylamine (3.0 eq), Methyl bromoacetate (1.0 eq), Et3N (1.0 eq), THF/DCM.

-

Mechanism:

displacement of bromide by the amine.

Step-by-Step Workflow:

-

Solution Prep: Dissolve cyclopropylamine (3 eq) in anhydrous DCM at 0°C. The excess amine acts as a proton scavenger.

-

Addition: Dropwise addition of methyl bromoacetate (1 eq) over 30 minutes. Maintain temperature <5°C to prevent bis-alkylation.

-

Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (ninhydrin stain) or LCMS.

-

Workup: Wash with saturated

to remove HBr salts. Dry organic layer over -

Salt Formation (Critical): Cool the organic phase to 0°C. Bubble dry HCl gas or add 4M HCl in dioxane (1.1 eq). The product precipitates immediately.

-

Isolation: Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

Protocol B: Esterification of N-Cyclopropylglycine

Used when the carboxylic acid precursor is available.

-

Reagents: N-Cyclopropylglycine, Methanol (anhydrous), Thionyl Chloride (

). -

Procedure: Add

dropwise to methanol at -10°C. Add the amino acid. Reflux for 2 hours. Evaporate solvent to yield the pure HCl salt quantitatively.

Visualization: Synthetic Pathways

Figure 1: Synthetic workflow highlighting the critical salt formation step to avoid side reactions.

Reactivity Profile & Stability Challenges

The free base of methyl 2-(cyclopropylamino)acetate is chemically labile. Understanding its reactivity is essential for successful downstream derivatization.

4.1. Diketopiperazine (DKP) Formation

The most significant risk when handling

-

Prevention: Always store as the HCl salt. Only liberate the free base in situ immediately before the next reaction (e.g., amide coupling).

4.2. Cyclopropyl Ring Stability

The cyclopropyl group is surprisingly robust against basic and nucleophilic conditions due to the high bond dissociation energy of the C-H bonds (~106 kcal/mol). However, it is sensitive to:

-

Strong Acids: Ring opening can occur under vigorous acidic conditions (e.g., conc.

). -

Radical Conditions: Radical halogenation can open the ring.

Visualization: Instability Mechanism

Figure 2: The "Race Against Time": DKP formation vs. productive coupling.

Applications in Drug Discovery[2]

This compound is a high-value scaffold for "Lead Optimization" campaigns.

5.1. Metabolic Stability (The "Cyclopropyl Effect")

Replacing an N-ethyl or N-isopropyl group with an N-cyclopropyl group often blocks metabolic dealkylation. The CYP450 enzymes struggle to oxidize the cyclopropyl ring due to the high s-character of the C-H bonds, extending the drug's half-life (

5.2. Conformational Restriction

The cyclopropyl group is rigid. When attached to a nitrogen, it restricts the rotation of the N-C bond, potentially locking the molecule into a bioactive conformation that binds more tightly to target receptors (e.g., GPCRs, Kinases).

5.3. Heterocycle Synthesis

It is a precursor for:

-

Piperazinones: Via reaction with

-haloacyl halides. -

Benzodiazepines: Via condensation with 2-aminobenzoyl derivatives.

Handling & Safety (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Spill Cleanup: Sweep up solid (avoid dust) and dispose of as hazardous organic waste. Do not flush down drains.

References

-

Sigma-Aldrich. Methyl 2-(cyclopropylamino)acetate hydrochloride Product Sheet. Link

-

Li, J., & Sha, Y. (2008).[1] "A Convenient Synthesis of Amino Acid Methyl Esters". Molecules, 13(5), 1111–1119.[1] (Protocol for esterification). Link

-

Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis". Angewandte Chemie, 49(48), 8993-8995. (Context on small ring metabolic stability). Link

-

PubChem. Compound Summary for CAS 182291-97-0. National Library of Medicine. Link

Sources

Methyl 2-(cyclopropylamino)acetate hydrochloride CAS number and synonyms

Core Identity & Application Guide for Pharmaceutical Development

Part 1: Executive Summary

Methyl 2-(cyclopropylamino)acetate hydrochloride (CAS: 182291-97-0) is a specialized amino acid derivative and a critical building block in modern medicinal chemistry.[1] It serves as the methyl ester hydrochloride salt of N-cyclopropylglycine.[1] This compound is primarily utilized to introduce the N-cyclopropyl moiety into drug candidates—a structural modification known to enhance metabolic stability against cytochrome P450-mediated dealkylation and improve the pharmacokinetic profile of amine-containing drugs.[1]

This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, physicochemical characterization, and its strategic role in drug design.[1]

Part 2: Chemical Identity & Physicochemical Properties

2.1 Nomenclature & Identifiers

| Identifier | Value |

| Chemical Name | Methyl 2-(cyclopropylamino)acetate hydrochloride |

| CAS Number | 182291-97-0 |

| Synonyms | N-Cyclopropylglycine methyl ester hydrochloride; Methyl (cyclopropylamino)acetate HCl |

| Molecular Formula | C₆H₁₁NO₂[1] · HCl |

| Molecular Weight | 165.62 g/mol (Salt); 129.16 g/mol (Free Base) |

| InChI Key | BZJWZPHBWGMRNC-UHFFFAOYSA-N |

| SMILES | COC(=O)CNC1CC1.Cl |

2.2 Physicochemical Specifications

-

Appearance: White to off-white crystalline solid.[1]

-

Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in dichloromethane; insoluble in diethyl ether and hexanes.[1]

-

Melting Point: Typically 145–150 °C (decomposition often observed near melting range for amino acid ester salts).[1]

-

Hygroscopicity: Moderate; storage under desiccant is recommended.[1]

Part 3: Synthesis & Manufacturing Protocols

The synthesis of Methyl 2-(cyclopropylamino)acetate hydrochloride is typically achieved through two primary pathways: Nucleophilic Substitution (Alkylation) or Reductive Amination .[1] The alkylation route is preferred for laboratory-scale synthesis due to reagent availability, while reductive amination is favored for scale-up to minimize over-alkylation byproducts.[1]

3.1 Route A: Direct Alkylation (Nucleophilic Substitution)

This method involves the S_N2 reaction between excess cyclopropylamine and methyl bromoacetate (or chloroacetate).[1]

-

Reagents: Cyclopropylamine (3.0 eq), Methyl bromoacetate (1.0 eq), Triethylamine (1.5 eq), THF or DCM (Solvent).[1]

-

Mechanism: The nitrogen lone pair of cyclopropylamine attacks the alpha-carbon of the acetate, displacing the halide.

Step-by-Step Protocol:

-

Preparation: Dissolve Cyclopropylamine (30 mmol) in anhydrous DCM (50 mL) at 0 °C under nitrogen atmosphere.

-

Addition: Dropwise add Methyl bromoacetate (10 mmol) over 30 minutes. The excess amine acts as a proton scavenger and prevents dialkylation.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stained with ninhydrin).[1]

-

Workup: Wash the organic layer with saturated NaHCO₃ to remove HBr salts.[1] Dry over Na₂SO₄ and concentrate in vacuo.

-

Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 4M HCl in dioxane dropwise at 0 °C. The hydrochloride salt precipitates immediately.

-

Purification: Filter the white solid and wash with cold ether. Recrystallize from Methanol/Et₂O if necessary.

3.2 Route B: Reductive Amination (Preferred for Purity)

This route avoids the risk of bis-alkylation (formation of the tertiary amine) by using a condensation-reduction sequence.[1]

-

Reagents: Cyclopropylamine, Methyl glyoxalate, NaBH(OAc)₃ (Sodium triacetoxyborohydride), DCM.[1]

Step-by-Step Protocol:

-

Imine Formation: Combine Cyclopropylamine (1.0 eq) and Methyl glyoxalate (1.0 eq) in DCM. Stir for 1 hour to form the imine intermediate.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir at room temperature for 12 hours.

-

Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.[1]

-

Salt Formation: Convert to HCl salt as described in Route A.

3.3 Visualization of Synthesis Pathways

Figure 1: Dual synthetic pathways for Methyl 2-(cyclopropylamino)acetate HCl, highlighting the Alkylation (Blue) and Reductive Amination (Red) routes.[1]

Part 4: Applications in Drug Discovery

Methyl 2-(cyclopropylamino)acetate hydrochloride is not merely a reagent; it is a strategic scaffold used to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[1]

4.1 Metabolic Stability Enhancement

The cyclopropyl group is often used as a bioisostere for alkyl groups (ethyl, isopropyl).[1]

-

Mechanism: The C-H bonds in the cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to acyclic alkyl groups (~98 kcal/mol).[2]

-

Result: This makes the N-cyclopropyl moiety significantly more resistant to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1]

-

Application: Researchers substitute N-ethyl or N-isopropyl groups with N-cyclopropyl using this building block to extend the half-life (

) of lead compounds [1].[1]

4.2 Conformational Restriction

The cyclopropyl ring introduces rigidity to the nitrogen center.[1]

-

Effect: This restriction reduces the entropic penalty upon binding to a protein target.

-

Targets: This motif is prevalent in inhibitors of HCV NS5B polymerase and various Tyrosine Kinases (e.g., MET, VEGFR), where the amino-acetate tail fits into specific solvent-exposed pockets of the enzyme active site [2].[1]

4.3 Structural Incorporation Workflow

The compound is typically used as a "Right-Hand Side" (RHS) building block.[1]

-

Hydrolysis: The methyl ester is hydrolyzed (LiOH/THF) to the free acid (N-cyclopropylglycine).[1]

-

Coupling: The acid is coupled to a core scaffold (e.g., an aniline or heterocyclic amine) using standard amide coupling agents (HATU, EDC).[1]

Part 5: Handling, Stability & Safety (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocols:

-

Storage: Store at 2–8 °C (refrigerated). The compound is hygroscopic; keep the vial tightly sealed under inert gas (Argon/Nitrogen) after opening.

-

Stability: Stable for >2 years if stored properly.[1] Aqueous solutions should be prepared fresh, as the methyl ester is susceptible to hydrolysis over time at neutral/basic pH.[1]

-

PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood to avoid inhalation of dust.[1]

Part 6: References

-

Wuitschik, G., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Discusses the metabolic stability of cyclopropyl and oxetane amines).

-

Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player in FDA-Approved Drugs."[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] .[1]

-

Sigma-Aldrich. "Methyl 2-(cyclopropylamino)acetate hydrochloride Product Specification." .

-

PubChem. "Compound Summary for CID 46863945 (Related Free Base)." . (Note: Used for structural cross-referencing).

Sources

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(cyclopropylamino)acetate hydrochloride in Water vs. Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its biopharmaceutical behavior and ultimate clinical efficacy. A comprehensive understanding of an API's solubility profile across a spectrum of aqueous and organic solvents is not merely a data collection exercise; it is a critical investigation that informs formulation strategies, predicts in vivo performance, and mitigates potential development hurdles. This guide provides a detailed exploration of the solubility profile of Methyl 2-(cyclopropylamino)acetate hydrochloride, a compound of interest in contemporary drug discovery. We will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its characterization, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of this crucial physicochemical parameter.

Physicochemical Properties of Methyl 2-(cyclopropylamino)acetate hydrochloride

A foundational understanding of the molecule's intrinsic properties is paramount to interpreting its solubility behavior.

| Property | Value/Information | Source |

| Chemical Name | Methyl 2-(cyclopropylamino)acetate hydrochloride | |

| Synonym(s) | methyl (cyclopropylamino)acetate hydrochloride | |

| CAS Number | 182291-97-0 | |

| Molecular Formula | C6H11NO2.ClH | |

| Molecular Weight | 165.62 g/mol | |

| Physical Form | Solid | |

| InChI Key | BZJWZPHBWGMRNC-UHFFFAOYSA-N |

Theoretical Framework: Understanding the Solubility of an Amine Hydrochloride Salt

The solubility of Methyl 2-(cyclopropylamino)acetate hydrochloride is governed by a complex interplay of its molecular structure and the nature of the solvent. The presence of a cyclopropylamino group, a methyl ester, and a hydrochloride salt imparts a unique solubility profile.

The hydrochloride salt form generally enhances aqueous solubility compared to the free base.[1] This is due to the ionization of the amine group, which allows for strong ion-dipole interactions with polar water molecules. However, the presence of the cyclopropyl and methyl acetate moieties introduces lipophilic character, which favors solubility in organic solvents.

A critical consideration for hydrochloride salts is the common ion effect .[2][3][4] In aqueous solutions containing chloride ions (e.g., hydrochloric acid solutions or buffered systems with NaCl), the solubility of the hydrochloride salt can be suppressed.[2] This is a consequence of Le Chatelier's principle, where the addition of a common ion (Cl-) to the dissolution equilibrium shifts the equilibrium towards the solid, undissolved salt.[4] This phenomenon is particularly relevant in the context of oral drug administration, where the API encounters the acidic environment of the stomach.[2]

The pH of the aqueous medium is another dominant factor.[5][6] For a weak base like Methyl 2-(cyclopropylamino)acetate, the hydrochloride salt will be more soluble in acidic to neutral pH, where the amine remains protonated. As the pH increases into the alkaline range, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.[7]

Experimental Determination of Solubility: A Methodical Approach

To construct a comprehensive solubility profile, both kinetic and thermodynamic solubility should be assessed. Kinetic solubility provides a high-throughput initial screen, while thermodynamic solubility represents the true equilibrium state.[8]

Kinetic Solubility Determination via Nephelometry

This method offers a rapid assessment of solubility and is particularly useful in early-stage drug discovery for ranking compounds.[9][10] It measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.[8]

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 2-(cyclopropylamino)acetate hydrochloride in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottom 96- or 384-well plate.

-

Buffer Dispensing: Rapidly add a fixed volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation and Measurement: Immediately place the plate in a laser nephelometer and monitor the light scattering over a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). The concentration at which a significant increase in light scattering is observed above the baseline is determined as the kinetic solubility.[10]

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11][12] It involves equilibrating an excess of the solid compound with the solvent over a sufficient period.[13]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask

-

Solvent Selection: A range of solvents should be chosen to represent different polarities and chemical functionalities. A suggested list includes:

-

Water (and aqueous buffers at pH 1.2, 4.5, and 6.8)

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Aprotic Solvents: Acetonitrile, Acetone, Tetrahydrofuran (THF)

-

Chlorinated Solvents: Dichloromethane (DCM)

-

Esters: Ethyl Acetate

-

Aromatic Hydrocarbons: Toluene

-

Aliphatic Hydrocarbons: Hexane

-

-

Sample Preparation: Add an excess amount of solid Methyl 2-(cyclopropylamino)acetate hydrochloride to a series of glass vials, each containing a known volume of a specific solvent.[13] The presence of undissolved solid is essential to ensure saturation.[11]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[12]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter.

-

Quantification by HPLC-UV: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.[14][15]

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise tabular format to facilitate comparison and analysis.

Table 1: Expected Solubility Profile of Methyl 2-(cyclopropylamino)acetate hydrochloride

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Water | 25 | Expected High | Soluble | |

| pH 1.2 Buffer | 37 | Expected High | Soluble | |

| pH 4.5 Buffer | 37 | Expected High | Soluble | |

| pH 6.8 Buffer | 37 | Expected Moderate to High | Soluble | |

| Methanol | 25 | Expected High | Freely Soluble | |

| Ethanol | 25 | Expected High | Freely Soluble | |

| Isopropanol | 25 | Expected Moderate | Soluble | |

| Acetonitrile | 25 | Expected Moderate | Soluble | |

| Acetone | 25 | Expected Moderate | Soluble | |

| Tetrahydrofuran (THF) | 25 | Expected Sparingly Soluble | Sparingly Soluble | |

| Dichloromethane (DCM) | 25 | Expected Sparingly Soluble | Sparingly Soluble | |

| Ethyl Acetate | 25 | Expected Slightly Soluble | Slightly Soluble | |

| Toluene | 25 | Expected Very Slightly Soluble | Very Slightly Soluble | |

| Hexane | 25 | Expected Insoluble | Insoluble |

Note: The qualitative classifications are based on USP definitions. The expected solubility trends are based on general principles of "like dissolves like" and the physicochemical properties of the compound.

Interpretation of Results:

-

High Aqueous Solubility: The hydrochloride salt is expected to impart good solubility in water and acidic to neutral aqueous buffers.

-

pH-Dependent Solubility: A decrease in solubility is anticipated as the pH of the aqueous buffer increases towards the pKa of the cyclopropylamine group, due to the formation of the less soluble free base.

-

Solubility in Polar Protic Solvents: High solubility is expected in polar protic solvents like methanol and ethanol due to their ability to form hydrogen bonds and interact with the polar functionalities of the molecule.

-

Solubility in Polar Aprotic Solvents: Moderate solubility is predicted in polar aprotic solvents like acetonitrile and acetone.

-

Limited Solubility in Non-polar Solvents: As the solvent polarity decreases (e.g., THF, DCM, ethyl acetate, toluene, and hexane), the solubility of the polar hydrochloride salt is expected to decrease significantly.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of a diverse set of solvents is deliberate, aiming to probe the compound's behavior in environments of varying polarity, hydrogen bonding capability, and dielectric constant. This provides a comprehensive picture for formulators.

The use of both kinetic and thermodynamic methods constitutes a self-validating approach. The high-throughput kinetic data provides an early, rank-ordered assessment, while the "gold standard" thermodynamic shake-flask method provides the definitive equilibrium solubility value.[8][11] Discrepancies between these two values can be informative, often indicating issues such as supersaturation and precipitation kinetics.[16]

The inclusion of a validated HPLC-UV method for quantification ensures accuracy and precision in the final solubility determination.[14][15] The use of a calibration curve and quality control standards within each analytical run validates the reliability of the measurements.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for characterizing the solubility profile of Methyl 2-(cyclopropylamino)acetate hydrochloride. By combining a sound theoretical understanding with robust experimental protocols, researchers can generate high-quality, reliable data that is essential for informed decision-making in the drug development process. The presented methodologies provide a clear path for determining the aqueous and organic solubility of this compound, and the principles discussed are broadly applicable to the characterization of other ionizable pharmaceutical candidates. Future studies could expand upon this work by investigating the solubility in biorelevant media (e.g., FaSSIF and FeSSIF) to more closely mimic the conditions of the gastrointestinal tract.

References

-

PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Author. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

-

PubMed. (2015, September 1). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved from [Link]

-

Bienta. (2026). Aqueous Solubility Assay. Retrieved from [Link]

-

Bio-protocol. (n.d.). 3.8. Determination of Kinetic Solubility. Retrieved from [Link]

-

Fiveable. (n.d.). Sample Preparation Techniques to Know for Analytical Chemistry. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Author. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]

-

Author. (n.d.). Measuring drug supersaturation in the presence of additives and simulated GI fluids. Retrieved from [Link]

-

SciELO. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Sample Preparation for Analysis: Overview. Retrieved from [Link]

-

Pharmapproach.com. (2024, July 18). Preformulation Studies: Solubility analysis. Retrieved from [Link]

-

JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]

-

Quora. (2022, October 23). What is the common ion effect? How does it affect the solubility of salts? Retrieved from [Link]

-

Cipac.org. (n.d.). MT 181 - Solubility in organic solvents. Retrieved from [Link]

-

YouTube. (2020, June 30). Common Ion Effect - NaCl and HCl. Retrieved from [Link]

-

Author. (n.d.). Interpreting Solubility Curves. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(1-aminocyclopropyl)acetate hydrochloride. Retrieved from [Link]

-

PMC. (2023, February 27). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Retrieved from [Link]

-

Author. (n.d.). DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PMC. (n.d.). Biorelevant test for supersaturable formulation. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

Author. (2015, July 1). pKa-critical Interpretations of Solubility–pH Profiles: PG-300995 and NSC-639829 Case Studies. Retrieved from [Link]

-

Author. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

-

PMC. (n.d.). Perspectives in solubility measurement and interpretation. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

-

Author. (2025, September 9). Solubility profile: Significance and symbolism. Retrieved from [Link]

-

CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

-

Author. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-(propylamino)acetate hydrochloride (C6H13NO2). Retrieved from [Link]

Sources

- 1. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Common-ion effect - Wikipedia [en.wikipedia.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. Aqueous Solubility Assay | Bienta [bienta.net]

- 9. enamine.net [enamine.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Technical Stewardship Guide: Methyl 2-(cyclopropylamino)acetate hydrochloride

This guide serves as a technical stewardship document for Methyl 2-(cyclopropylamino)acetate hydrochloride . It is designed to bridge the gap between a standard Safety Data Sheet (SDS) and practical laboratory application, focusing on the specific handling requirements of secondary amine salts and cyclopropyl pharmacophores.

Molecular Identity & Pharmacophore Significance

Methyl 2-(cyclopropylamino)acetate hydrochloride is a specialized amino acid derivative used primarily as a building block in the synthesis of pharmaceutical agents. Its core value lies in the cyclopropyl moiety , which is frequently employed in medicinal chemistry to increase metabolic stability (by blocking P450 oxidation sites) and introduce conformational rigidity compared to isopropyl or ethyl analogs.

Physicochemical Profile[1][2][3]

| Property | Specification |

| Chemical Name | Methyl 2-(cyclopropylamino)acetate hydrochloride |

| CAS Number | 182291-97-0 |

| Molecular Formula | C₆H₁₁NO₂ · HCl |

| Molecular Weight | 165.62 g/mol |

| Structure | Cl⁻ · [H₂N⁺(c-Pr)-CH₂-COOCH₃] |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM (as salt) |

| pKa (Calculated) | ~8.5 (conjugate acid of the secondary amine) |

| Hygroscopicity | High (Typical of amine hydrochloride salts) |

Hazard Dynamics & Toxicology (GHS Classification)

While this compound is a valuable intermediate, it presents specific risks associated with alkyl amino esters. The hydrochloride salt form mitigates volatility but retains irritant properties.

Risk Assessment Logic

The primary hazards stem from the acidic nature of the hydrochloride salt upon contact with moisture (generating HCl) and the intrinsic irritancy of the secondary amine.

Figure 1: Risk Assessment Workflow identifying the causal link between the salt form and required controls.

GHS Hazard Statements[4]

Toxicological Insight: Unlike simple aliphatic amines, the cyclopropyl group introduces ring strain (~27.5 kcal/mol). While the salt is stable, in vivo metabolism of cyclopropyl amines can sometimes lead to mechanism-based inhibition of cytochrome P450 enzymes (via ring-opening radical clocks). Researchers should treat this compound as a potential metabolic probe/inhibitor until specific tox data rules this out.

Storage & Stability Engineering

The stability of Methyl 2-(cyclopropylamino)acetate hydrochloride is compromised by two main factors: moisture and thermal cyclization .

The Instability Mechanism

-

Hydrolysis: Moisture attacks the methyl ester, converting it back to the parent acid (2-(cyclopropylamino)acetic acid), rendering the material useless for ester-based couplings.

-

Diketo-piperazine Formation: In the presence of trace base or prolonged heat, amino acid esters can dimerize to form stable diketo-piperazines (DKP), an irreversible degradation pathway.

Storage Protocol: The "Cold Chain"[8][9]

-

Temperature: Store at 2–8°C (Refrigerated). For long-term storage (>6 months), -20°C is preferred.

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[5] The container must be tightly sealed to prevent hygroscopic water absorption.

-

Desiccation: Secondary containment with desiccant packs (Silica or CaSO₄) is mandatory.

Operational Protocols: Synthesis & Handling

Protocol A: Safe Weighing & Transfer

-

Context: The solid is likely hygroscopic. Exposure to humid lab air causes clumping and hydrolysis.

-

Procedure:

-

Equip with nitrile gloves (double-gloving recommended) and safety glasses.

-

Allow the container to equilibrate to room temperature before opening (prevents condensation).[5]

-

Weigh quickly in a fume hood.

-

If precise stoichiometry is critical, weigh by difference using a capped vial.

-

Protocol B: Free-Basing (Activation)

-

Context: Most nucleophilic substitution or coupling reactions (e.g., amide coupling, SN2) require the free amine, not the HCl salt. The salt must be neutralized in situ or strictly prior to use.

-

Method: Biphasic Neutralization.

Figure 2: Workflow for converting the stable HCl salt into the reactive free amine species.

Step-by-Step Free-Basing:

-

Dissolution: Suspend the HCl salt in Dichloromethane (DCM) or Ethyl Acetate.

-

Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

-

Extraction: Shake vigorously in a separatory funnel. Vent frequently (CO₂ generation).

-

Isolation: Collect the organic layer. Back-extract the aqueous layer once with DCM.

-

Drying: Dry combined organics over anhydrous Na₂SO₄.

-

Usage: Filter and concentrate only if necessary. Ideally, use the solution directly to avoid degradation of the free amine.

Emergency Response Architecture

In the event of a spill or exposure, immediate action is required to mitigate the acidic and irritant nature of the compound.

Figure 3: Decision tree for emergency response, prioritizing containment and decontamination.

Fire Fighting Measures[10][11]

-

Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas (HCl). Self-Contained Breathing Apparatus (SCBA) is required.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2108375 (Related: Glycine methyl ester hydrochloride). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Classification and Labelling of Amine Hydrochlorides. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of amino acid esters and handling of amine salts).

Sources

Thermodynamic Stability Profile: N-Cyclopropylglycine Methyl Ester Hydrochloride

Executive Summary

This guide provides a comprehensive thermodynamic and kinetic analysis of N-cyclopropylglycine methyl ester hydrochloride . As a critical intermediate in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and novel antibiotics, understanding its stability profile is paramount for process scaling and formulation.

While the hydrochloride salt exhibits robust solid-state stability due to high lattice energy, the compound possesses two intrinsic thermodynamic liabilities in solution: ester hydrolysis and diketopiperazine (DKP) dimerization . This document details the mechanistic underpinnings of these pathways, provides self-validating experimental protocols for their characterization, and offers actionable storage strategies.

Molecular Architecture & Theoretical Stability

To predict thermodynamic behavior, we must deconstruct the molecule into its three functional domains, each contributing distinct energy vectors to the total stability profile.

The Functional Triad

| Domain | Chemical Feature | Thermodynamic Liability |

| Backbone | Glycine Methyl Ester | High. Susceptible to nucleophilic attack at the carbonyl carbon. The methyl group is a good leaving group (as methanol) but less sterically hindering than t-butyl, making it kinetically labile. |

| N-Substituent | Cyclopropyl Group | Moderate. The ring possesses ~27.5 kcal/mol of strain energy (Walsh orbitals). While kinetically stable under standard storage, it is susceptible to ring-opening under strong Lewis acid conditions or radical stress. |

| Counterion | Hydrochloride (HCl) | Stabilizing. Protonation of the secondary amine prevents the nitrogen lone pair from acting as a nucleophile, effectively shutting down auto-aminolysis (DKP formation) in the solid state. |

The "Proton Switch" Mechanism

The stability of this compound is binary, governed by the protonation state of the amine.

-

State A (HCl Salt, pH < 4): The nitrogen is protonated (

). The lone pair is unavailable. The molecule is thermodynamically stable against dimerization. -

State B (Free Base, pH > 7): The nitrogen is deprotonated. The lone pair is chemically active. The molecule rapidly dimerizes to form N,N'-dicyclopropyl-2,5-diketopiperazine, driven by the thermodynamic stability of the six-membered lactam ring.

Solid-State Thermodynamics

Crystal Lattice & Melting Behavior

N-cyclopropylglycine methyl ester HCl crystallizes with significant lattice energy due to ionic interactions between the ammonium cation and chloride anion, reinforced by hydrogen bonding (

-

Predicted Melting Point: 145°C – 160°C (with decomposition).

-

Thermal Decomposition: Upon melting, the salt often undergoes dehydrohalogenation (loss of HCl) followed by rapid polymerization or charring.

Hygroscopicity & Hydrolysis

Like most amino acid ester hydrochlorides, this compound is hygroscopic .

-

Mechanism: Moisture absorption creates a localized aqueous microenvironment on the crystal surface.

-

Consequence: In this "solid-solution" phase, the local acidity is extremely high (due to dissolved HCl), catalyzing the hydrolysis of the methyl ester to the parent acid (N-cyclopropylglycine).

-

Critical Relative Humidity (CRH): typically ~60% at 25°C. Storage below this threshold is mandatory.

Solution-State Kinetics: Degradation Pathways

In solution, the compound faces two divergent degradation pathways depending on pH.

Pathway A: Ester Hydrolysis (Acid/Base Catalyzed)

This is the primary degradation route in aqueous formulations.

-

Acidic pH: Slower, specific acid catalysis. The carbonyl oxygen is protonated, making the carbon more electrophilic to water attack.

-

Basic pH: Rapid saponification. Hydroxide ions directly attack the carbonyl.

-

Thermodynamics: The reaction is driven by the resonance stability of the resulting carboxylate anion (in base) or carboxylic acid (in acid) and the entropic gain of releasing methanol.

Pathway B: DKP Formation (Intramolecular Cyclization)

This is the "silent killer" of yield during neutralization or workup.

-

Mechanism: Two molecules of the free base condense. The amine of Molecule A attacks the ester carbonyl of Molecule B, releasing methanol. This repeats to close the ring.

-

Steric Influence: The cyclopropyl group adds steric bulk compared to simple glycine. While this retards the rate of DKP formation compared to glycine methyl ester, it does not prevent it.

Pathway Visualization (Graphviz)

Figure 1: Divergent degradation pathways based on pH environment. Note the irreversible nature of DKP formation.

Experimental Protocols

As a scientist, you must validate these theoretical risks. The following protocols are designed to be self-validating —meaning they include internal controls to ensure the data is real and not an artifact of the method.

Protocol 4.1: pH-Rate Profile Determination

Objective: Determine the pH of maximum stability (

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 8.0 (0.5 unit increments).

-

Self-Validation Step: Measure ionic strength (

). Adjust all buffers to

-

-

Spiking: Dissolve the compound to a concentration of 1 mg/mL in each buffer.

-

Critical: Keep temperature constant at 25°C ± 0.1°C using a water bath.

-

-

Sampling: Aliquot samples at

hours. -

Quenching: Immediately dilute samples 1:10 into 0.1% Formic Acid in Acetonitrile .

-

Why: This acidifies the sample (stopping base hydrolysis/DKP) and removes water (stopping acid hydrolysis).

-

-

Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Gradient 5% to 95% ACN in 0.1% Formic Acid.

-

-

Data Treatment: Plot

vs. Time.[1] The slope is

Protocol 4.2: Solid-State Stress Testing (Accelerated Stability)

Objective: Determine shelf-life and packaging requirements.

| Condition | Duration | Purpose | Expected Result |

| 50°C / Ambient RH | 2 Weeks | Thermal Stability | Minimal degradation (< 0.5%). |

| 40°C / 75% RH | 2 Weeks | Hydrolytic Susceptibility | High Risk. Expect hydrolysis to acid. |

| Photostability (1.2M Lux) | 24 Hours | Radical Stability | Cyclopropyl ring opening (rare but possible). |

| Oxidation (3% H2O2) | 4 Hours | N-Oxide Formation | Degradation of secondary amine. |

Experimental Workflow Diagram

The following diagram outlines the logical flow for characterizing a new batch of this intermediate.

Figure 2: Standardized workflow for stability characterization and root-cause analysis of impurities.

Implications for Drug Development

-

Storage: The hydrochloride salt must be stored in tightly sealed containers with desiccant at or below 25°C. Refrigeration (2-8°C) is preferred to arrest slow hydrolysis.

-

Processing: Avoid aqueous workups at neutral pH. If neutralization is required to liberate the free base for a subsequent coupling reaction, perform it in situ at low temperature (0°C) and immediately add the electrophile to outcompete DKP formation.

-

Analysis: Do not use unbuffered water as a diluent for HPLC analysis. The compound may hydrolyze in the autosampler. Use 0.1% Formic Acid/Water.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. Link

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for methyl ester stability and cleavage conditions).

- Bada, J. L. (1984). In vivo racemization in mammalian proteins. Methods in Enzymology, 106, 98-115.

Sources

Crystal Structure Analysis of Methyl 2-(cyclopropylamino)acetate hydrochloride: A Methodological Whitepaper

An In-Depth Technical Guide

Abstract

In the landscape of pharmaceutical development and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, methodological framework for the crystal structure analysis of Methyl 2-(cyclopropylamino)acetate hydrochloride, a small molecule of interest as a potential building block in drug discovery. As no crystal structure for this specific compound is publicly available, this document serves as a standard operating procedure, guiding researchers from material synthesis to final structural elucidation and validation. We will explore the causality behind experimental choices in crystallization, the application of single-crystal and powder X-ray diffraction, and the interpretation of crystallographic data. This whitepaper is designed for researchers, scientists, and drug development professionals, offering field-proven insights into obtaining and analyzing a high-quality crystal structure, a critical step in characterizing the solid-state properties that influence a compound's stability, solubility, and bioavailability.

Introduction: The Rationale for Structural Analysis

Methyl 2-(cyclopropylamino)acetate hydrochloride is a derivative of glycine, an essential amino acid, and contains a cyclopropylamine moiety, a common motif in medicinal chemistry known for its unique conformational and electronic properties.[1][2][3] The hydrochloride salt form is typical for amine-containing active pharmaceutical ingredients (APIs) to improve solubility and stability. The precise arrangement of ions and molecules in the solid state—the crystal structure—governs critical physicochemical properties. Therefore, determining this structure is not merely an academic exercise; it is a foundational requirement for intellectual property, formulation development, and regulatory submission.[4][5]

This guide provides the technical protocols to bridge the gap from a synthesized powder to a fully refined and validated crystal structure. We will proceed logically from the synthesis of high-purity material to the definitive analysis by single-crystal X-ray diffraction (SC-XRD), complemented by powder X-ray diffraction (PXRD) for bulk sample verification.

Material Synthesis and Preparation

The prerequisite for any crystallographic study is the availability of high-purity, crystalline material. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and unreliable structural data.

Synthesis Protocol: A Plausible Route

A robust synthesis is the first step. A logical approach for Methyl 2-(cyclopropylamino)acetate hydrochloride is a nucleophilic substitution followed by salt formation.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottomed flask, dissolve methyl bromoacetate (1.0 eq.) in a suitable aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF).

-

Nucleophilic Addition: Cool the solution to 0 °C in an ice bath. Add cyclopropylamine (1.1 eq.) dropwise with vigorous stirring. The slight excess of the amine ensures the complete consumption of the electrophilic bromoacetate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, filter the reaction mixture to remove any cyclopropylamine hydrobromide salt that has precipitated. Concentrate the filtrate under reduced pressure. The resulting crude oil (the free base, Methyl 2-(cyclopropylamino)acetate) should be purified by column chromatography on silica gel to achieve >98% purity.

-

Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Slowly add a solution of 1 M hydrogen chloride in diethyl ether dropwise until precipitation ceases.

-

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. This yields the target compound, Methyl 2-(cyclopropylamino)acetate hydrochloride.[6]

Crystal Growth: The Art and Science of Single Crystals

The success of SC-XRD is entirely dependent on obtaining a single, high-quality crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects. The choice of crystallization method is critical and often empirical. The goal is to create a state of supersaturation from which the solute can slowly and orderly precipitate.

Experimental Protocol: Slow Solvent Evaporation

This is often the simplest and most successful method for small organic salts.

-

Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water). An ideal solvent is one in which the compound is moderately soluble.

-

Preparation: Prepare a near-saturated solution of the compound in a chosen solvent (e.g., methanol) at room temperature.

-

Filtration: Filter the solution through a 0.2 µm syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystallization: Cover the vial with a cap that is loosely sealed or with parafilm perforated with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle.

Rationale and Alternative Methods

-

Why Slow Evaporation? This method gradually increases the concentration of the solute as the solvent evaporates, allowing molecules sufficient time to arrange themselves into a well-ordered crystal lattice.

-

Vapor Diffusion: If slow evaporation fails, vapor diffusion is a powerful alternative. A concentrated solution of the compound in a primary solvent is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.

-

Thermal Gradient: For compounds with sufficient temperature-dependent solubility, slowly cooling a saturated solution can yield high-quality crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[7][8] It provides precise information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[9]

dot

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol: Data Collection and Refinement

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. The experiment is typically conducted at a low temperature (e.g., 100 K) to minimize thermal motion and potential radiation damage.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles.[8] The diffracted X-rays are detected, and their intensities are recorded. This process generates a series of diffraction images.

-

Unit Cell Determination & Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of all collected reflections are then integrated and scaled.

-

Structure Solution: The integrated data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods (e.g., using software like SHELXT) are highly effective and typically reveal the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

-

Validation: The final structure is validated using software like PLATON to check for missed symmetry, incorrect atom assignments, and overall quality of the model. The final output is a Crystallographic Information File (CIF).

Analysis of the Crystal Structure: Key Features

While a specific structure is not available, we can predict the key interactions and parameters to analyze based on the molecular structure and related compounds.[10][11]

Table 1: Hypothetical Crystallographic Data for Methyl 2-(cyclopropylamino)acetate hydrochloride

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₆H₁₂ClNO₂ | Defines the atomic composition of the asymmetric unit. |

| Formula Weight | 165.62 g/mol | Used for density calculations. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | A common, centrosymmetric space group for organic molecules. |

| a, b, c [Å] | a = 8.5, b = 12.0, c = 9.0 | Unit cell dimensions. |

| β [°] | 105° | The angle characteristic of the monoclinic system. |

| Volume [ų] | 885 | Volume of the unit cell. |

| Z | 4 | Number of formula units per unit cell. |

| Calculated Density [g/cm³] | 1.24 | Provides a check on the chemical composition and structure. |

| R1, wR2 [I > 2σ(I)] | < 0.05, < 0.10 | Key indicators of the quality of the refinement. Lower values are better. |

Key Structural Features to Analyze:

-

Hydrogen Bonding: The most significant interaction will be the hydrogen bond between the protonated secondary amine (N⁺-H) and the chloride anion (Cl⁻). This is the primary interaction holding the ions together. The ester carbonyl (C=O) group could also act as a weaker hydrogen bond acceptor.

-

Molecular Conformation: The analysis will reveal the torsion angles defining the shape of the molecule, such as the orientation of the cyclopropyl ring relative to the acetate group.

-

Crystal Packing: The analysis will describe how the ion pairs are arranged in three dimensions, identifying any π-stacking (unlikely here) or other van der Waals interactions that contribute to the stability of the crystal lattice.

dot

Caption: Key intermolecular interactions in the crystal lattice.

Powder X-ray Diffraction (PXRD): Validating the Bulk Sample

While SC-XRD provides the detailed structure of a single crystal, it is crucial to confirm that this crystal is representative of the bulk material. PXRD is the ideal technique for this purpose.[4][12][13]

Experimental Protocol

-

Sample Preparation: A small amount (~10-20 mg) of the crystalline powder is gently ground to ensure random orientation of the crystallites and loaded into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.

-

Data Analysis: The result is a diffractogram, a plot of intensity versus 2θ. This pattern is a unique fingerprint of the crystalline phase.[5]

Application and Rationale

-

Phase Purity: The experimental PXRD pattern of the bulk sample is compared to the pattern calculated from the single-crystal CIF data. A good match confirms that the bulk material consists of a single crystalline phase identical to the analyzed single crystal.

-

Polymorph Screening: PXRD is the primary tool for identifying different polymorphs—crystals of the same molecule with different packing arrangements. Different batches of the compound should be analyzed to ensure phase consistency, a critical requirement in the pharmaceutical industry.[13]

Conclusion

The structural analysis of Methyl 2-(cyclopropylamino)acetate hydrochloride, as outlined in this guide, is a systematic process that is fundamental to its development as a pharmaceutical intermediate or API. By combining meticulous synthesis and crystallization with the powerful analytical techniques of SC-XRD and PXRD, one can obtain an unambiguous, three-dimensional view of the molecule. This structural information is the bedrock upon which our understanding of its solid-state behavior is built, directly informing stability studies, formulation design, and ultimately, its potential therapeutic efficacy. The protocols and rationale presented here provide a comprehensive roadmap for achieving this critical scientific objective.

References

- Title: Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations Source: PubMed URL

- Title: Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development Source: IntechOpen URL

- Title: Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources Source: ResearchGate URL

- Title: methyl 2-(cyclopropylamino)

- Title: Methyl 2-(1-aminocyclopropyl)

- Title: Overview of Powder X-ray Diffraction (PXRD)

- Title: Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone Source: PubMed URL

- Title: Powder diffraction investigations of some organic hydrochlorides Source: Cambridge University Press URL

- Title: Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides Source: ACS Publications URL

- Title: Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins Source: Royal Society of Chemistry URL

- Title: What Is Small Molecule Crystal Structure Analysis?

- Source: Carleton College, Science Education Resource Center (SERC)

- Title: Characterisation and Study of Compounds by Single Crystal X-ray Diffraction Source: MDPI URL

- Title: Cyclopropylamine 98% Source: Sigma-Aldrich URL

- Title: CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07044D [pubs.rsc.org]

- 3. 环丙胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

- 7. rigaku.com [rigaku.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. mdpi.com [mdpi.com]

- 10. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Powder diffraction investigations of some organic hydrochlorides | Powder Diffraction | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. creative-biostructure.com [creative-biostructure.com]

Methodological & Application

Unlocking Novel Peptide Architectures: Methyl 2-(cyclopropylamino)acetate Hydrochloride as a Versatile Building Block

Abstract

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced potency, stability, and unique pharmacological profiles. Methyl 2-(cyclopropylamino)acetate hydrochloride, a secondary amine-containing building block, offers a compelling scaffold for introducing the cyclopropyl group into peptide backbones. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this versatile building block in both solid-phase and solution-phase peptide synthesis. Detailed protocols, mechanistic insights, and data interpretation are presented to facilitate its successful integration into peptide design and synthesis workflows.

Introduction: The Strategic Advantage of the Cyclopropyl Moiety

The cyclopropyl group, a three-membered carbocycle, is increasingly utilized in medicinal chemistry due to its unique stereoelectronic properties.[1][2] Its incorporation into drug molecules can confer a range of benefits, including:

-

Enhanced Potency and Receptor Binding: The rigid, planar nature of the cyclopropyl ring can act as a conformational constraint, locking flexible molecules into a bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to binding affinity.[1][3]

-

Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes, making the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4]

-

Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and pKa, often serving as a bioisosteric replacement for gem-dimethyl or vinyl groups to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[1][2]

Methyl 2-(cyclopropylamino)acetate hydrochloride provides a convenient entry point for introducing these advantages into peptide-based therapeutics. As an N-substituted glycine derivative, its incorporation can also disrupt hydrogen bonding networks and influence peptide secondary structure, offering further avenues for optimization.[5]

Properties of Methyl 2-(cyclopropylamino)acetate Hydrochloride

A thorough understanding of the physicochemical properties of this building block is essential for its effective use.

| Property | Value | Source |

| Molecular Formula | C6H12ClNO2 | [6] |

| Molecular Weight | 165.62 g/mol | [6] |

| Appearance | Solid | [6] |

| CAS Number | 182291-97-0 | [6] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for assembling peptides in a stepwise manner on a solid support.[7][8] The incorporation of N-substituted amino acids like Methyl 2-(cyclopropylamino)acetate hydrochloride requires special consideration due to the steric hindrance of the secondary amine.

General SPPS Workflow

The following diagram illustrates the key steps in an Fmoc-based SPPS cycle for incorporating a standard amino acid. The protocol for Methyl 2-(cyclopropylamino)acetate hydrochloride will involve modifications to the coupling step.

Caption: Standard Fmoc-SPPS Cycle.

Protocol: Incorporation of Methyl 2-(cyclopropylamino)acetate Hydrochloride in SPPS

This protocol assumes a standard Fmoc-based strategy on a rink amide or similar resin.

Materials:

-

Fmoc-protected amino acids

-

Methyl 2-(cyclopropylamino)acetate hydrochloride

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[7][9]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF.[7][10] Perform two treatments: one for 2-5 minutes and a second for 10-20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Activation and Coupling of Methyl 2-(cyclopropylamino)acetate Hydrochloride:

-

In a separate vial, dissolve Methyl 2-(cyclopropylamino)acetate hydrochloride (1.5-3 equivalents relative to resin loading) and HOBt or OxymaPure® (1.5-3 equivalents) in a minimal amount of DMF.

-

Add DIC (1.5-3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of the secondary amine, a longer coupling time and/or double coupling may be necessary.[11][12]

-

-

Monitoring the Coupling Reaction: The Kaiser test, which detects primary amines, will be negative for the secondary amine of the newly coupled residue.[13] Therefore, a small test cleavage and subsequent LC-MS analysis is the most reliable method to confirm successful coupling.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail, such as 95% TFA, 2.5% TIS, and 2.5% water.[7]

Note on Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents like HATU or HCTU can be employed to improve coupling efficiency.[14] However, these should be used with caution as they can increase the risk of racemization.

Application in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (LPPS) offers advantages for the synthesis of short peptides and for scaling up production.[12][15]

General Solution-Phase Workflow

The core principle involves the coupling of two protected amino acid fragments in solution, followed by selective deprotection to allow for further chain elongation.

Caption: General Solution-Phase Dipeptide Synthesis.

Protocol: Solution-Phase Coupling of an N-Boc-Protected Amino Acid with Methyl 2-(cyclopropylamino)acetate Hydrochloride

This protocol describes the formation of a dipeptide.

Materials:

-

N-Boc-protected amino acid (e.g., Boc-Ala-OH)

-

Methyl 2-(cyclopropylamino)acetate hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation of the Amine Component: Dissolve Methyl 2-(cyclopropylamino)acetate hydrochloride in DCM and add DIPEA (1.1 equivalents) to neutralize the hydrochloride and liberate the free secondary amine.

-

Activation of the Carboxylic Acid: In a separate flask, dissolve the N-Boc-protected amino acid (1 equivalent) and HOBt (1 equivalent) in DCM or THF. Cool the solution to 0 °C in an ice bath.

-

Coupling Reaction: Add DCC or EDC (1.1 equivalents) to the solution of the N-Boc-protected amino acid. Stir for 15-30 minutes at 0 °C.

-

Addition of the Amine: Add the solution of the free amine (from step 1) to the activated carboxylic acid solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

If using DCC, filter off the precipitated dicyclohexylurea (DCU).

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting protected dipeptide by flash column chromatography.

-

Deprotection:

-

Boc Removal: The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.[10]

-

Methyl Ester Saponification: The methyl ester can be hydrolyzed using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.[16] A procedure using aluminum trichloride and N,N-dimethylaniline has also been reported for the selective deprotection of methyl esters in the presence of Fmoc groups.[17][18]

-

Analytical Characterization

Thorough characterization of the final peptide is crucial to confirm its identity, purity, and structural integrity.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized peptide and for purification.[19][20] |

| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide and to sequence the peptide through fragmentation (MS/MS).[20][21][22] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information about the peptide, including the confirmation of the presence and connectivity of the cyclopropyl group.[19] |

| Amino Acid Analysis | To determine the amino acid composition of the peptide.[20] |

Conclusion

Methyl 2-(cyclopropylamino)acetate hydrochloride is a valuable and versatile building block for the synthesis of novel peptides and peptidomimetics. Its successful incorporation, while requiring careful consideration of coupling conditions due to steric hindrance, provides a reliable method for introducing the beneficial properties of the cyclopropyl group. The protocols and guidelines presented in this application note are intended to serve as a comprehensive resource for researchers seeking to explore the potential of this unique building block in their drug discovery and development efforts.

References

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Available at: [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

-

Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. ResearchGate. Available at: [Link]

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Available at: [Link]

-

Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

-

Introduction to Peptide Synthesis. PMC. Available at: [Link]

-

Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. Available at: [Link]

-

An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. PubMed. Available at: [Link]

-

Peptide Synthesis Strategies. AmbioPharm. Available at: [Link]

-

Chemoselective Deprotection of Fmoc and OMe in N-Fmoc-Amino Acid and N-Fmoc-Dipeptide Methyl Esters. Synfacts. Available at: [Link]

-

Mastering Solid Phase Peptide Synthesis (SPPS). LinkedIn. Available at: [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

-

Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. Available at: [Link]

-

Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Available at: [Link]

-

A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC. Available at: [Link]

-

Synthesis of N-Alkyl Amino Acids. ScienceDirect. Available at: [Link]

-

Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. Available at: [Link]

-

Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Available at: [Link]

-

Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available at: [Link]

-

Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. Available at: [Link]

-

Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

-

α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Available at: [Link]

-

Methyl 2-(1-aminocyclopropyl)acetate hydrochloride. PubChem. Available at: [Link]

-

Three-step synthesis of cyclopropyl peptidomimetics. PubMed. Available at: [Link]

-

Cross-coupling reactions of amines and esters. ResearchGate. Available at: [Link]

-

Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. ACS Publications. Available at: [Link]

-

Methyl 2-amino-2-cyclopropylacetate hydrochloride. American Elements. Available at: [Link]

-

12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

-

Peptide Synthesis. Bio-protocol. Available at: [Link]

-